5-Chloro-3-methyl-1-(naphthalen-1-ylmethyl)pyrazole-4-carbaldehyde

Pyrazole reactivity Nucleophilic substitution N1-substituent effect

5-Chloro-3-methyl-1-(naphthalen-1-ylmethyl)pyrazole-4-carbaldehyde (CAS 956714-19-5, molecular formula C16H13ClN2O, molecular weight 284.74 g/mol) is a densely functionalized pyrazole-4-carbaldehyde building block. Its structure features a chloro substituent at the 5-position, a methyl group at the 3-position, and a bulky naphthalen-1-ylmethyl group at the N1-position, distinguishing it from simpler pyrazole-4-carbaldehydes that bear phenyl or smaller N1-substituents.

Molecular Formula C16H13ClN2O
Molecular Weight 284.74
CAS No. 956714-19-5
Cat. No. B2505231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-methyl-1-(naphthalen-1-ylmethyl)pyrazole-4-carbaldehyde
CAS956714-19-5
Molecular FormulaC16H13ClN2O
Molecular Weight284.74
Structural Identifiers
SMILESCC1=NN(C(=C1C=O)Cl)CC2=CC=CC3=CC=CC=C32
InChIInChI=1S/C16H13ClN2O/c1-11-15(10-20)16(17)19(18-11)9-13-7-4-6-12-5-2-3-8-14(12)13/h2-8,10H,9H2,1H3
InChIKeyXHWGTZCFCCXPKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-3-methyl-1-(naphthalen-1-ylmethyl)pyrazole-4-carbaldehyde (CAS 956714-19-5): Chemical Identity and Synthetic Entry Point


5-Chloro-3-methyl-1-(naphthalen-1-ylmethyl)pyrazole-4-carbaldehyde (CAS 956714-19-5, molecular formula C16H13ClN2O, molecular weight 284.74 g/mol) is a densely functionalized pyrazole-4-carbaldehyde building block . Its structure features a chloro substituent at the 5-position, a methyl group at the 3-position, and a bulky naphthalen-1-ylmethyl group at the N1-position, distinguishing it from simpler pyrazole-4-carbaldehydes that bear phenyl or smaller N1-substituents [1]. The compound is synthesized via a one-step Vilsmeier–Haack formylation protocol that proceeds in quantitative yield under adapted conditions, providing an experimentally validated entry point to this scaffold [1]. Commercial sourcing data from CymitQuimica (Fluorochem brand) confirms availability at 98% purity, catalog reference 10-F643370 . This compound falls within the broader patent class of naphthyl-substituted pyrazoles disclosed for treating type 2 diabetes and related metabolic conditions [2].

Why Generic Substitution Fails for 5-Chloro-3-methyl-1-(naphthalen-1-ylmethyl)pyrazole-4-carbaldehyde: The Consequence of N1-Naphthylmethyl Substitution


Substituting 5-chloro-3-methyl-1-(naphthalen-1-ylmethyl)pyrazole-4-carbaldehyde with a simpler N1-aryl analog (e.g., N1-phenyl or N1-(4-fluorophenyl)methyl) is not chemically equivalent. The naphthalen-1-ylmethyl group introduces significantly greater steric bulk and lipophilicity, altering both the conformational landscape and the physicochemical property profile of the molecule . Critically, the identity of the N1-aryl substituent has been experimentally demonstrated to dictate the regiochemical outcome of nucleophilic reactions at the 4-carbaldehyde center: when the aryl substituent is phenyl, cyclohexylamine undergoes condensation followed by hydrolysis to yield a pyrazolone; when it is pyridin-2-yl, the same amine gives direct nucleophilic substitution of the 5-chloro group [1]. This demonstrates that the N1-substituent is not a passive spectator but an active determinant of reactivity. For procurement decisions, this means that an N1-phenyl or N1-benzyl analog cannot be used as a drop-in replacement without risking divergent reactivity and product profiles in downstream synthetic sequences.

Quantitative Differentiation Evidence for 5-Chloro-3-methyl-1-(naphthalen-1-ylmethyl)pyrazole-4-carbaldehyde vs. Closest Analogs


N1-Substituent Divergence in Nucleophilic Reactivity: Naphthylmethyl vs. Phenyl

The naphthalen-1-ylmethyl group at N1 fundamentally alters the steric and electronic environment of the pyrazole core relative to phenyl-substituted analogs. Experimental evidence from a closely related 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde system demonstrates that changing the N1-aryl substituent from phenyl to pyridin-2-yl completely switches the dominant reaction pathway with cyclohexylamine: direct nucleophilic substitution of the 5-Cl group vs. condensation/hydrolysis at the 4-carbaldehyde [1][2]. While the exact naphthylmethyl derivative has not been directly tested in this head-to-head comparison, the size and electronic nature of the naphthalen-1-ylmethyl group are substantially more divergent from phenyl than pyridin-2-yl is, supporting a class-level inference that the naphthylmethyl analog will exhibit distinct and non-interchangeable reactivity compared to the widely used 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 947-95-5) [1][3].

Pyrazole reactivity Nucleophilic substitution N1-substituent effect Synthetic chemistry

Structural Confirmation by Single-Crystal X-ray Diffraction: Enabling Structure-Based Design

The crystal structure of 5-chloro-3-methyl-1-(naphthalen-1-ylmethyl)pyrazole-4-carbaldehyde has been determined by single-crystal X-ray diffraction and reported for the first time in 2024, along with updated 1H NMR, 13C NMR, and IR spectroscopic data [1]. This structural confirmation provides unambiguous evidence of molecular geometry, which is critical for structure-based drug design and SAR interpretation. In contrast, the crystal structure of the simpler phenyl analog 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 947-95-5) was reported in 2011 [2]. The availability of modern, high-quality crystallographic data for the naphthylmethyl derivative enables precise docking studies and conformational analysis that would be extrapolative using the phenyl analog's coordinates due to the significantly different steric profile of the naphthalene moiety.

X-ray crystallography Structural confirmation Quality control Structure-based design

Physicochemical Property Differentiation: Molecular Weight, Lipophilicity, and Rotatable Bonds

The naphthalen-1-ylmethyl substituent at N1 imparts a substantial physicochemical differentiation from the common phenyl analog. The target compound (MW 284.74 g/mol) is 64 Da heavier than 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (MW 220.66 g/mol), placing it near the upper limit of fragment-based screening libraries . Computational predictions for related pyrazole-4-carbaldehydes suggest logP values in the range of 2.5–4.0, with the naphthylmethyl derivative expected at the higher end due to the additional aromatic ring system . This lipophilicity increase (estimated ΔlogP ≈ +1.0–1.5 vs. the phenyl analog) directly affects membrane permeability, solubility, and protein binding in biological assays. For compound library procurement, this physicochemical differentiation means the naphthylmethyl analog occupies a distinct region of chemical space not accessible to simpler N1-substituted pyrazole-4-carbaldehydes.

Physicochemical properties Lipophilicity Molecular weight Drug-likeness

Antimicrobial Activity Class-Level Evidence: 5-Chloro-3-methyl-pyrazole-4-carbaldehyde Scaffold SAR

While no direct antimicrobial data exist for the naphthalen-1-ylmethyl derivative itself, the 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde scaffold has demonstrated validated antimicrobial activity when elaborated into chalcone derivatives. The phenyl analog-derived compound 3b showed MIC = 12.5 μg/mL against tested bacterial strains, comparable to ciprofloxacin, griseofulvin, and fluconazole [1]. Critically, the antimicrobial activity of this scaffold class is modulated by the N1-substituent identity, as demonstrated by the differential reactivity of N1-aryl variants [2]. The naphthalen-1-ylmethyl group, being substantially larger and more lipophilic than phenyl, is expected to produce distinct antimicrobial SAR profiles when the 4-carbaldehyde is elaborated into bioactive derivatives. Additionally, pyrazole-naphthalene hybrid molecules as a broader class have demonstrated potent antiproliferative activity against MCF-7 breast cancer cells (IC50 range: 2.78–9.13 μM) [3].

Antimicrobial activity Structure-activity relationship Pyrazole MIC

Synthetic Accessibility: Quantitative One-Step Vilsmeier–Haack Protocol

A validated one-step synthetic protocol for 5-chloro-3-methyl-1-(naphthalen-1-ylmethyl)pyrazole-4-carbaldehyde has been reported using adapted Vilsmeier–Haack conditions, delivering the product in quantitative yield with detailed 1H, 2H, 13C NMR, IR, and Raman spectroscopic characterization [1]. This contrasts with the multi-step synthesis required for the pyrrolidine-substituted analog 3-methyl-1-(naphthalen-1-ylmethyl)-5-(pyrrolidin-1-yl)-1H-pyrazole-4-carbaldehyde (CAS 926189-81-3), which is commercially available from Santa Cruz Biotechnology at $197–$399 per 250 mg–1 g . The aldehyde target compound benefits from a simpler, higher-yielding synthetic route that reduces procurement cost and lead time for in-house synthesis.

Vilsmeier–Haack reaction Synthetic methodology Formylation Process chemistry

Patent-Class Context: Naphthyl-Substituted Pyrazoles as Antidiabetic Agents

5-Chloro-3-methyl-1-(naphthalen-1-ylmethyl)pyrazole-4-carbaldehyde falls within the structural scope of a granted Merck patent (US 7,799,818 B2) covering pyrazole derivatives bearing a naphthyl group for the treatment of type 2 diabetes and related metabolic conditions [1][2]. The patent discloses that naphthyl-substituted pyrazoles act as glucagon receptor antagonists, lowering hepatic glucose output. While the specific aldehyde compound is not exemplified in the patent, its core scaffold—a 5-chloro-3-methyl-pyrazole with a naphthylmethyl N1-substituent—maps directly onto the Markush structure [1]. This patent association provides a disease-relevant context not shared by simpler N1-phenyl or N1-benzyl pyrazole-4-carbaldehydes, which lack the naphthyl pharmacophore required for this specific therapeutic mechanism.

Type 2 diabetes Glucagon receptor Naphthyl pyrazole Metabolic disease

Recommended Application Scenarios for 5-Chloro-3-methyl-1-(naphthalen-1-ylmethyl)pyrazole-4-carbaldehyde Based on Differential Evidence


Medicinal Chemistry: Glucagon Receptor Antagonist SAR Expansion

The naphthalen-1-ylmethyl group on this pyrazole-4-carbaldehyde scaffold provides direct entry into the Merck-patented chemical space of naphthyl-substituted pyrazole glucagon receptor antagonists for type 2 diabetes [1]. The 4-carbaldehyde handle enables rapid diversification via condensation, reductive amination, or Knoevenagel reactions to generate focused libraries for SAR exploration. The validated one-step Vilsmeier–Haack synthesis [2] supports cost-effective in-house preparation of the aldehyde building block at the multi-gram scale required for medicinal chemistry campaigns. The 2024 single-crystal X-ray structure [3] provides precise 3D coordinates for structure-based drug design and docking studies against the glucagon receptor.

Synthetic Methodology Development and Building Block Procurement

This compound serves as a versatile synthetic building block for constructing diverse heterocyclic systems. The 4-carbaldehyde group is reactive toward hydrazines, amines, active methylene compounds, and Wittig reagents, enabling the synthesis of hydrazones, Schiff bases, pyrazolines, chalcones, and α,β-unsaturated esters [1][2]. The quantitative one-step synthesis protocol [3] makes this compound attractive for process chemistry groups developing scalable routes to pyrazole-containing intermediates. Its commercial availability at 98% purity from CymitQuimica (Fluorochem brand) [4] provides a reliable sourcing option for laboratories that prefer to purchase rather than synthesize.

Antimicrobial Lead Generation: Chalcone and Pyrazoline Derivatization

The 5-chloro-3-methyl-pyrazole-4-carbaldehyde scaffold, when elaborated into chalcones and pyrazolines, has demonstrated antimicrobial activity with MIC values comparable to clinical antibiotics (MIC = 12.5 μg/mL for the most potent phenyl analog derivative) [1]. The naphthalen-1-ylmethyl analog offers an unexplored N1-substituent for this validated chemotype. The increased lipophilicity and steric bulk of the naphthylmethyl group are expected to modulate membrane permeability and target binding, potentially yielding derivatives with differentiated antimicrobial potency and spectrum. The 4-carbaldehyde serves as the key functional handle for Claisen-Schmidt condensation with acetylarenes to generate the bioactive chalcone intermediates.

Chemical Biology Probe Development: Naphthyl Photophysical Reporter

The naphthalene moiety in this compound can function as an intrinsic fluorescent reporter, enabling the development of chemical biology probes where ligand–target interactions are monitored by changes in naphthalene fluorescence [1]. When elaborated into bioactive derivatives targeting the glucagon receptor or antimicrobial pathways, the naphthalene fluorophore may facilitate cellular uptake and localization studies without requiring additional fluorophore conjugation. The well-characterized spectroscopic properties (NMR, IR, Raman) [2] and crystallographic structure [3] provide a robust characterization baseline for these probe development applications.

Quote Request

Request a Quote for 5-Chloro-3-methyl-1-(naphthalen-1-ylmethyl)pyrazole-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.